Lack of Inhibitory Effect on Rescued F508del-CFTR Channel Activity Distinguishes Tezacaftor from Lumacaftor
In a real-time iodide efflux assay performed on CFBE41o- cells stably expressing F508del-CFTR, acute exposure to 5 µM lumacaftor significantly inhibited rescued F508del-CFTR (rF508del) channel activity. In contrast, acute exposure to 5 µM tezacaftor or 1 µM elexacaftor did not inhibit rF508del channel activity [1]. This demonstrates that tezacaftor lacks the confounding channel-blocking property of lumacaftor, which compromises the functional rescue of F508del-CFTR.
| Evidence Dimension | Inhibition of rescued F508del-CFTR channel activity |
|---|---|
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | Lumacaftor (5 µM): Significant inhibition |
| Quantified Difference | Qualitative difference (presence vs. absence of inhibition) |
| Conditions | CFBE41o- cells stably expressing F508del-CFTR; real-time iodide efflux assay at 37°C |
Why This Matters
This functional selectivity prevents tezacaftor from undermining its own corrector activity, directly impacting the reliability of in vitro CFTR functional assays and the interpretation of combination therapy efficacy.
- [1] Kong, C. et al. Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator. Am. J. Physiol. Lung Cell. Mol. Physiol. 328, L1007–L1018 (2025). View Source
